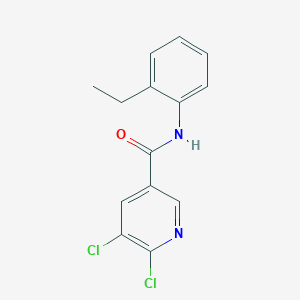
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide, also known as DCPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyridine carboxamide class of chemicals and is commonly used as a research tool in various biological and chemical studies.
Applications De Recherche Scientifique
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide has been used in various scientific research applications, including as a tool for studying the function of certain ion channels in the nervous system. This compound has been shown to selectively block the activity of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new analgesic drugs.
Mécanisme D'action
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide exerts its effects by selectively blocking the Nav1.7 sodium channel. This channel is responsible for the generation and transmission of action potentials in neurons, and its blockade by this compound leads to a decrease in the excitability of these neurons. This can result in a reduction in pain signaling and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in pain signaling, as mentioned above. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce the release of certain neurotransmitters such as glutamate and substance P. These effects make this compound a potentially useful tool for the study of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide is its selectivity for the Nav1.7 sodium channel, which allows for the specific targeting of this channel in laboratory experiments. Additionally, this compound has a relatively long half-life, which makes it useful for prolonged experiments. However, one limitation of this compound is its potential toxicity, which must be carefully considered in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide. One area of interest is the development of new analgesic drugs based on the selective blockade of the Nav1.7 sodium channel. Additionally, this compound may have potential applications in the study of other ion channels and their role in physiological processes. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop appropriate safety guidelines for its use in laboratory experiments.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selective blockade of the Nav1.7 sodium channel makes it a potentially useful tool for the study of pain and inflammation, and its long half-life and selectivity make it useful for prolonged laboratory experiments. However, its potential toxicity must be carefully considered in laboratory settings. Future research on this compound may lead to the development of new analgesic drugs and a better understanding of the role of ion channels in physiological processes.
Méthodes De Synthèse
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-ethylphenylamine with 3,5-dichloropyridine-4-carboxylic acid. The reaction is catalyzed by a base such as triethylamine or sodium carbonate in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The resulting this compound can be purified using chromatography techniques such as flash column chromatography or preparative HPLC.
Propriétés
IUPAC Name |
5,6-dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-2-9-5-3-4-6-12(9)18-14(19)10-7-11(15)13(16)17-8-10/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYCNHJNRTZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

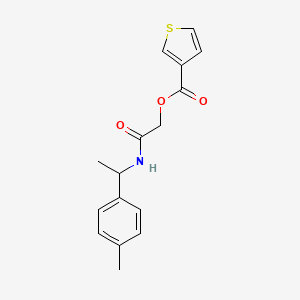
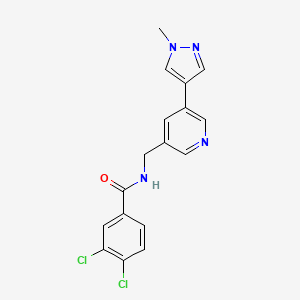
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)
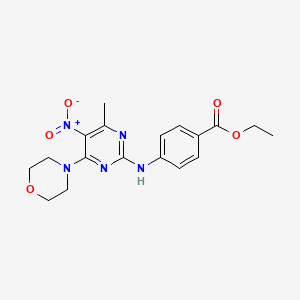
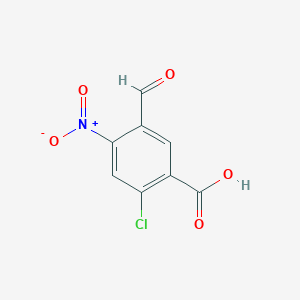
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/no-structure.png)

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)
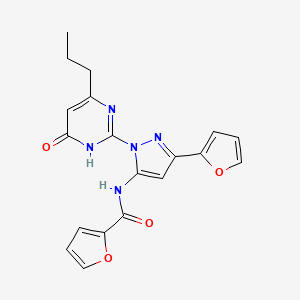
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)